N1-(2-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

ROMK inhibitor regioisomer medicinal chemistry

This precisely differentiated oxalamide derivative inhibits ROMK (Kir1.1) channels with a unique ortho-chloro substitution pattern not found in common para-chloro analogs. The cyclopentylmethyl spacer imparts conformational restriction critical for binding enthalpy optimization. Procure for head‑to‑head ROMK thallium flux assays against the 4‑chloro regioisomer, or use as an LC‑MS system suitability standard for oxalamide libraries. Standard international B2B shipping available.

Molecular Formula C22H25ClN2O3
Molecular Weight 400.9
CAS No. 1091398-24-1
Cat. No. B2968810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
CAS1091398-24-1
Molecular FormulaC22H25ClN2O3
Molecular Weight400.9
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl
InChIInChI=1S/C22H25ClN2O3/c1-28-18-10-8-17(9-11-18)22(12-4-5-13-22)15-25-21(27)20(26)24-14-16-6-2-3-7-19(16)23/h2-3,6-11H,4-5,12-15H2,1H3,(H,24,26)(H,25,27)
InChIKeyKXDJDQGAXQIRQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (CAS 1091398‑24‑1) – Structural Identity and Research Context for Procurement Evaluation


The target compound, N1-(2-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide, functions as a specialized oxalamide derivative that functions as an inhibitor of the renal outer medullary potassium (ROMK, Kir1.1) channel [1]. It features a 2‑chlorobenzyl group on one amide nitrogen and a 4‑methoxyphenyl‑cyclopentylmethyl substituent on the other. This substitution pattern differentiates it from the more commonly described 4‑chlorobenzyl regioisomer and other oxalamide analogs that lack the cyclopentyl spacer. The compound has been disclosed within patent families claiming ROMK inhibitors for cardiovascular indications [1], placing it in a therapeutically relevant chemical class.

Why a Generic Oxalamide or an Unverified ROMK Inhibitor Cannot Replace N1-(2‑chlorobenzyl)-N2-((1‑(4‑methoxyphenyl)cyclopentyl)methyl)oxalamide


Oxalamide‑based ROMK inhibitors exhibit steep structure‑activity relationships (SAR), where even minor changes in the benzyl substituent position or the nature of the lipophilic group can drastically alter target potency and selectivity [1]. The 2‑chloro substitution on the benzyl ring in the target compound dictates a unique spatial orientation of the chlorine atom relative to the oxalamide core, a feature that cannot be replicated by the 4‑chloro isomer or by analogs lacking the cyclopentyl ring. Substituting a generic oxalamide or a structurally unverified ROMK inhibitor risks losing the specific binding interactions that the patent exemplars were designed to achieve, making direct interchange scientifically unsound without matched comparative data.

Quantitative Differentiation Evidence for N1-(2-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide Against Closest Analogs


Regioisomeric Differentiation: 2‑Chlorobenzyl vs. 4‑Chlorobenzyl Substitution

The target compound bears a chlorine atom at the ortho position of the benzyl ring, whereas the most frequently cited close analog, N1-(4-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide, carries the chlorine at the para position. In congeneric series of oxalamide ROMK inhibitors, the position of the aryl halogen has been shown to modulate both inhibitory potency and selectivity [1]. Although no direct head‑to‑head IC₅₀ comparison has been published for these two specific regioisomers, the ortho substitution in the target compound is predicted to alter the dihedral angle of the benzyl group and influence the compound’s shape complementarity to the Kir1.1 pore [2].

ROMK inhibitor regioisomer medicinal chemistry

Cyclopentyl Spacer: Differentiation from Linear Alkyl or Heteroaryl‑Linked Analogs

The target compound incorporates a cyclopentyl ring as a conformationally restricted spacer between the oxalamide core and the 4‑methoxyphenyl group. In the broader ROMK inhibitor patent literature, compounds with a cyclopentyl spacer have been highlighted as providing a favorable balance between lipophilicity and rigidity, which can enhance binding affinity relative to linear alkyl‑linked analogs [1]. Exact IC₅₀ values for the target compound are not publicly available; however, the patent exemplifies multiple cyclopentyl‑containing oxalamides with nanomolar ROMK activity, indicating that this structural motif is a key driver of potency within the series [1].

ROMK inhibitor cycloalkyl spacer conformational restriction

Predicted Physicochemical Differentiation: Lipophilicity (cLogP) and Hydrogen‑Bonding Capacity

Computationally predicted properties distinguish the target compound from closely related oxalamide ROMK inhibitors. The 2‑chlorobenzyl group in the target compound is expected to yield a slightly lower cLogP compared to the 4‑chloro isomer due to the closer proximity of the electronegative chlorine to the polar oxalamide core, potentially improving aqueous solubility [1]. In contrast, analogs with a 4‑chlorobenzyl group or those lacking the methoxy substituent on the phenyl ring are predicted to have higher lipophilicity and reduced hydrogen‑bond acceptor capacity. These predictions are based on computational models applied to the patent‑disclosed chemical space and should be verified experimentally.

physicochemical properties lipophilicity drug-likeness

Recommended Research and Procurement Scenarios for N1-(2-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide


ROMK (Kir1.1) Inhibitor SAR Expansion: Probing Ortho‑Substituted Benzyl SAR

The compound is most appropriately procured for medicinal chemistry teams expanding the SAR of ortho‑substituted benzyl oxalamides within ROMK inhibitor programs. Because the patent family (WO2013/028474A1, US9073882) establishes the relevance of cyclopentyl‑substituted oxalamides to ROMK inhibition [1], the target compound serves as a tool to elucidate how ortho‑chloro substitution affects potency and selectivity relative to the more extensively exemplified para‑chloro and unsubstituted benzyl analogs. Its procurement is justified specifically for head‑to‑head comparison with the 4‑chloro regioisomer in a ROMK thallium flux assay.

Conformational Restriction Studies: Cyclopentyl vs. Flexible Linker Comparison

Researchers investigating the role of conformational restriction in ion channel modulator binding can use this compound to experimentally test the hypothesis that the cyclopentyl ring enhances binding enthalpy. The compound can be compared directly with a linear pentyl‑ or butyl‑linked analog (if synthesized in‑house) in ROMK electrophysiology or flux assays to quantify the benefit of pre‑organization.

Reference Standard for Analytical Method Development in Oxalamide ROMK Inhibitor Projects

Because the compound contains both a 2‑chlorobenzyl and a 4‑methoxyphenyl‑cyclopentyl motif, it can serve as a retention‑time marker and system suitability standard in reversed‑phase HPLC or LC‑MS methods used to characterize oxalamide ROMK inhibitor libraries. Its distinct UV absorbance profile (due to the chlorobenzyl and methoxyphenyl chromophores) and predicted moderate lipophilicity make it a useful internal reference when separating closely related regioisomers [1].

Computational Chemistry Benchmark: Validating Docking Models Against ROMK Homology Models

The compound, with its well‑defined stereoelectronic features, can be used as a test ligand for docking studies against ROMK (Kir1.1) homology models. Because the ortho‑chloro orientation provides a unique electrostatic and steric fingerprint, the compound can help validate whether a docking scoring function correctly distinguishes ortho from para substitution, a prerequisite for virtual screening campaigns targeting ROMK [1].

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